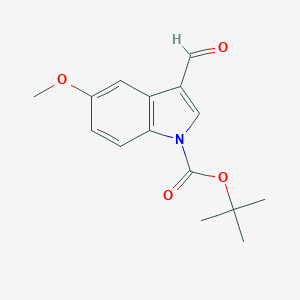

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

描述

BenchChem offers high-quality tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-formyl-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKRRKYBGKPJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573074 | |

| Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324756-80-1 | |

| Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the established reaction methodologies, experimental protocols, and quantitative data to support researchers in the efficient synthesis of this versatile building block.

Introduction

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a valuable heterocyclic compound characterized by a methoxy-substituted indole core, a formyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic arrangement of functional groups makes it an important precursor in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents. The formyl group serves as a handle for further chemical transformations, while the Boc group provides a means for controlled reactions at other positions of the indole ring.

Recommended Synthetic Pathway

The most efficient and widely applicable synthetic route to tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate proceeds via a two-step sequence. This pathway involves the initial protection of the commercially available 5-methoxy-1H-indole, followed by a regioselective formylation at the electron-rich C3 position.

The logical flow of this synthesis is outlined in the diagram below:

Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic and synthetic characteristics of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (CAS Number: 324756-80-1). Due to the limited availability of published experimental data for this specific molecule, this guide combines information from analogous structures and predictive analysis to offer a comprehensive profile.

Compound Identification

| Parameter | Value |

| IUPAC Name | tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate |

| CAS Number | 324756-80-1 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | CHO |

| ~8.1 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-4 |

| ~7.3 | d | 1H | H-7 |

| ~6.9 | dd | 1H | H-6 |

| ~3.9 | s | 3H | OCH₃ |

| ~1.7 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | CHO |

| ~156.0 | N-COO |

| ~150.0 | C-5 |

| ~137.0 | C-7a |

| ~131.0 | C-2 |

| ~125.0 | C-3a |

| ~124.0 | C-4 |

| ~115.0 | C-7 |

| ~110.0 | C-3 |

| ~103.0 | C-6 |

| ~84.0 | C(CH₃)₃ |

| ~56.0 | OCH₃ |

| ~28.0 | C(CH₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium | C-H stretch (alkane) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (carbamate) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester/ether) |

| ~1150 | Strong | C-O stretch (tert-butyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 275.12 | [M]⁺ |

| 219.09 | [M - C₄H₈]⁺ |

| 202.07 | [M - C₄H₉O]⁺ |

| 174.05 | [M - C₅H₉O₂]⁺ |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and characterization of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. This procedure is based on established methods for the synthesis of similar indole derivatives.

3.1. Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate

-

To a solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 5-methoxy-1H-indole-1-carboxylate.

3.2. Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (Vilsmeier-Haack Reaction)

-

In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of anhydrous dimethylformamide (DMF, 3.0 eq) in anhydrous DCM to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the cooled DMF solution and stir for 30 minutes at 0 °C.

-

Add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing ice-cold water and saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

3.3. Characterization

-

NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Infrared Spectroscopy: Obtain the IR spectrum of a thin film of the compound on a KBr plate using an FT-IR spectrometer.

-

Mass Spectrometry: Analyze the compound using electrospray ionization (ESI) mass spectrometry to determine the mass-to-charge ratio of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-Depth Technical Guide to tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. This molecule is of interest to researchers in medicinal chemistry and drug development due to its substituted indole scaffold, a common motif in biologically active compounds.

Core Chemical Properties

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, identified by the CAS Number 324756-80-1, is a solid, multi-functionalized indole derivative. Its core structure features an indole ring system protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, and substituted with a formyl group at the 3-position and a methoxy group at the 5-position.

| Property | Value |

| IUPAC Name | tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate |

| CAS Number | 324756-80-1 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.3 g/mol |

| Melting Point | 138-140 °C |

| Boiling Point | 415.5 °C at 760 mmHg |

| Density | 1.16 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate can be approached through two primary synthetic routes, both involving the introduction of the N-Boc protecting group and the C3-formyl group. The choice of route may depend on the availability of starting materials and desired overall yield.

Route 1: N-Boc Protection followed by Vilsmeier-Haack Formylation

This is a common and effective method for the formylation of electron-rich indoles. The Boc-protected indole is more stable and often provides cleaner reactions.

Figure 1: Synthetic pathway for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate starting with N-Boc protection.

Experimental Protocol: N-Boc Protection of 5-Methoxy-1H-indole

-

Reaction Setup: To a solution of 5-methoxy-1H-indole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (Et₃N, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reagent Addition: To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-5-methoxyindole

-

Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃, typically 1.1-1.5 eq) while maintaining the temperature. Allow the mixture to stir at this temperature for about 30 minutes to form the Vilsmeier reagent.

-

Reaction with Indole: To this freshly prepared Vilsmeier reagent, add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in DMF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the intermediate iminium salt.

-

Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting crude aldehyde by column chromatography or recrystallization.

Route 2: Vilsmeier-Haack Formylation followed by N-Boc Protection

Alternatively, the formylation can be performed on the unprotected indole, followed by the introduction of the Boc group.

Figure 2: Synthetic pathway for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate starting with Vilsmeier-Haack formylation.

The experimental protocols for the individual steps in Route 2 are analogous to those described in Route 1, with the respective starting materials.

Biological and Pharmacological Context

While specific biological activity and signaling pathway involvement for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate have not been extensively reported in publicly available literature, the indole nucleus is a well-established pharmacophore. Indole derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Properties: Many indole-containing compounds have shown efficacy in inhibiting cancer cell growth.

-

Antimicrobial Activity: The indole scaffold is present in various natural and synthetic compounds with antibacterial and antifungal properties.

-

Enzyme Inhibition: Substituted indoles can act as inhibitors for various enzymes, playing a role in the modulation of biological pathways.

The presence of the methoxy group at the 5-position can influence the electron density of the indole ring, potentially affecting its binding affinity to biological targets. The formyl group at the 3-position provides a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for drug discovery screening. The N-Boc protecting group is typically employed in multi-step syntheses and would likely be removed in the final active compound.

Future Directions

The lack of specific biological data for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate presents an opportunity for further research. Future studies could involve:

-

Screening for Biological Activity: Evaluating the compound against various biological targets, such as kinases, GPCRs, and microbial strains.

-

Structural Biology: Co-crystallization with target proteins to understand binding interactions at the molecular level.

-

Lead Optimization: Utilizing the formyl group for the synthesis of derivatives with improved potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in the chemical properties and synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, providing a basis for its further exploration in the context of drug discovery and development.

Starting materials for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol for the core synthetic step, and relevant physicochemical and analytical data.

Overview of the Synthetic Pathway

The synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is primarily achieved through the protection of the indole nitrogen of 5-methoxy-1H-indole-3-carboxaldehyde with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as 4-(dimethylamino)pyridine (DMAP).

The overall transformation is depicted in the following workflow:

Caption: Synthetic workflow for the target molecule.

Starting Materials and Reagents

The successful synthesis of the target compound relies on the quality of the starting materials and reagents.

| Compound Name | Molecular Formula | CAS Number | Role |

| 5-methoxy-1H-indole-3-carboxaldehyde | C₁₀H₉NO₂ | 10601-19-1 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 24424-99-5 | Protecting Agent |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 1122-58-3 | Catalyst |

| Tetrahydrofuran (THF) / Dichloromethane (CH₂Cl₂) | C₄H₈O / CH₂Cl₂ | 109-99-9 / 75-09-2 | Solvent |

| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Extraction/Eluent |

| Hexane | C₆H₁₄ | 110-54-3 | Eluent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 (solid) | Quenching/Washing |

| Brine | NaCl (aq) | 7647-14-5 (solid) | Washing |

| Anhydrous Magnesium Sulfate / Sodium Sulfate | MgSO₄ / Na₂SO₄ | 7487-88-9 / 7757-82-6 | Drying Agent |

Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Reaction:

-

To a solution of 5-methoxy-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).

-

The mixture is stirred at room temperature until all solids are dissolved.

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate.

-

The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes key data for the final product.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| CAS Number | 324756-80-1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, H-2), ~7.9 (d, 1H, H-4), ~7.1 (d, 1H, H-7), ~6.9 (dd, 1H, H-6), ~3.8 (s, 3H, OCH₃), ~1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185.0 (CHO), ~157.0 (C-5), ~150.0 (NCOO), ~138.0 (C-2), ~132.0 (C-7a), ~128.0 (C-3a), ~118.0 (C-4), ~115.0 (C-7), ~103.0 (C-6), ~85.0 (C(CH₃)₃), ~56.0 (OCH₃), ~28.0 (C(CH₃)₃) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₅H₁₈NO₄: 276.1230; Found: 276.1232 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.

Logical Relationship Diagram

The following diagram illustrates the logical progression from the key functional group transformation to the final product.

Caption: Logic of the Boc protection reaction.

IUPAC name and synonyms for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document details its chemical identity, synthesis, and physical properties, offering valuable information for professionals in the field.

Chemical Identity and Synonyms

IUPAC Name: tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

This compound is a derivative of indole, featuring a methoxy group at the 5-position, a formyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This combination of functional groups makes it a versatile building block for the synthesis of more complex heterocyclic systems.

Synonyms and Identifiers:

| Identifier | Value |

| CAS Number | 324756-80-1 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Common Synonyms | 1-Boc-3-formyl-5-methoxyindole, 5-Methoxy-3-formylindole-1-carboxylic acid tert-butyl ester, N-Boc-5-methoxyindole-3-carboxaldehyde |

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published in peer-reviewed journals, data from commercial suppliers and analogous compounds provide an estimation of its properties.

| Property | Value |

| Physical State | Solid |

| Storage Temperature | -20°C |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate typically involves a two-step process starting from 5-methoxyindole: 1) protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, and 2) formylation at the C3 position.

General Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Caption: Synthetic workflow for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Experimental Protocol: N-Boc Protection of 5-Methoxyindole

This protocol describes the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

5-Methoxyindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

-

Dissolve 5-methoxyindole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., a catalytic amount of DMAP).

-

Add Boc anhydride (typically 1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines the formylation of the N-Boc protected intermediate at the C3 position.

Materials:

-

tert-Butyl 5-methoxy-1H-indole-1-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Aqueous sodium acetate or sodium hydroxide solution for work-up

Procedure:

-

In a flask cooled in an ice bath, slowly add POCl₃ to anhydrous DMF to form the Vilsmeier reagent.

-

To this reagent, add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate in DMF.

-

Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture onto crushed ice and then neutralize with an aqueous base solution (e.g., sodium acetate or cold NaOH).

-

The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

-

Wash the organic extracts, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Role in Drug Development and Signaling Pathways

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a valuable intermediate in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The functional groups on this particular molecule allow for diverse chemical transformations.

-

Formyl Group: The aldehyde at the C3 position can be a precursor for the synthesis of tryptamine derivatives, which are key components of many biologically active molecules, including serotonin receptor agonists. It can also participate in condensation reactions to form larger, more complex heterocyclic systems.

-

Boc Protecting Group: The Boc group allows for selective reactions at other positions of the indole ring before being easily removed under acidic conditions to reveal the NH group for further functionalization.

-

Methoxy Group: The electron-donating methoxy group at the C5 position influences the electronic properties of the indole ring and can be a key interaction point with biological targets.

Potential Signaling Pathway Involvement

While specific studies on the direct biological activity of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate are limited, its derivatives are often designed to target various signaling pathways. The general role of indole-based compounds in modulating cellular signaling is depicted below.

Caption: General role of the indole intermediate in the development of modulators for cellular signaling.

This guide serves as a foundational resource for professionals working with tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. The provided information on its synthesis and potential applications is intended to facilitate its use in research and development.

An In-depth Technical Guide to the Formation of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis.

Introduction

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a valuable building block in medicinal chemistry, utilized in the synthesis of a variety of biologically active compounds. Its structure incorporates a protected indole core, a methoxy substituent that influences its electronic properties, and a formyl group that serves as a versatile handle for further chemical transformations. The synthesis of this intermediate is typically achieved through a two-step process: the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by formylation at the C3 position. The Vilsmeier-Haack reaction is the most common and efficient method for this formylation step.

Overall Synthesis Pathway

The formation of the target compound begins with the readily available 5-methoxyindole. The indole nitrogen is first protected with a Boc group to prevent side reactions and to activate the indole ring for electrophilic substitution. The resulting N-Boc-5-methoxyindole is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position.

Caption: Overall synthesis pathway for tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Reaction Mechanism: Vilsmeier-Haack Formylation

The core of this synthesis lies in the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-Boc-5-methoxyindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1]

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[2]

-

Electrophilic Aromatic Substitution: The electron-rich indole ring of tert-butyl 5-methoxy-1H-indole-1-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. The indole C3 position is the most nucleophilic and is the site of attack. This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.[2][3]

Caption: Reaction mechanism of the Vilsmeier-Haack formylation of N-Boc-5-methoxyindole.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Step 1: Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate (Boc Protection)

Materials:

-

5-Methoxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 5-methoxyindole (1.0 equivalent) in anhydrous DCM or THF, add DMAP (0.1 equivalents).

-

Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (Vilsmeier-Haack Formylation)

Materials:

-

tert-Butyl 5-methoxy-1H-indole-1-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Saturated sodium acetate solution

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

In a separate flask, dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous DMF.

-

Slowly add the indole solution to the prepared Vilsmeier reagent at 0 °C with continuous stirring.

-

After the addition, allow the reaction mixture to stir at room temperature for approximately 6.5 hours.[4]

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.[4] Stir for an additional 10 minutes at 0 °C.[4]

-

Dilute the mixture with water and extract with diethyl ether.[4]

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.[4]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate and its precursor. Please note that yields can vary based on reaction scale and purification efficiency.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-Methoxyindole | Boc₂O, DMAP | DCM or THF | Room Temp. | 2 - 4 | ~98[5] |

| 2 | tert-Butyl 5-methoxy-1H-indole-1-carboxylate | POCl₃, DMF | DMF | 0 to Room Temp. | ~6.5 | ~77[4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Conclusion

The synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a robust and well-established process. The key transformation, a Vilsmeier-Haack formylation, proceeds with good regioselectivity and in high yield. The detailed protocols and mechanistic understanding provided in this guide are intended to support researchers and professionals in the successful synthesis and application of this important intermediate in drug discovery and development.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate CAS number lookup

CAS Number: 324756-80-1

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of biologically active molecules. This document details its physicochemical properties, a plausible experimental protocol for its synthesis, and explores its potential applications in drug discovery, particularly as a precursor to potent anticancer agents.

Physicochemical and Bioactivity Data

The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as formylation and methoxylation can significantly influence biological activity. The following tables summarize key data for the target compound and related analogs.

Table 1: Physicochemical Properties of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

| Property | Value |

| CAS Number | 324756-80-1 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, Inert atmosphere |

Table 2: Biological Activity of Related Indole Derivatives

| Compound Class | Activity | Cell Line | IC₅₀ |

| Methoxy-substituted 3-formyl-2-phenylindoles | Cytostatic Activity | MDA-MB 231 (Breast Cancer) | 35 nM[1] |

| Methoxy-substituted 3-formyl-2-phenylindoles | Cytostatic Activity | MCF-7 (Breast Cancer) | N/A[1] |

| Methoxy-substituted 3-formyl-2-phenylindoles | Tubulin Polymerization Inhibition | - | 1.5 µM[1] |

| 6- and 7-heterocyclyl-1H-indole derivatives | Tubulin Polymerization Inhibition | - | 0.58 ± 0.06 µM |

| 6- and 7-heterocyclyl-1H-indole derivatives | Cytotoxicity | MCF-7 (Breast Cancer) | 4.5 ± 1 nM |

| Arylthioindole Derivatives | Tubulin Polymerization Inhibition | - | 3.3 µM |

| Arylthioindole Derivatives | Cytotoxicity | MCF-7 (Breast Cancer) | 52 nM |

Experimental Protocol: Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

The synthesis of the title compound can be achieved through a two-step process involving the protection of the indole nitrogen followed by formylation at the C3 position. A plausible and widely used method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.

Step 1: N-Boc Protection of 5-methoxy-1H-indole

-

Materials: 5-methoxy-1H-indole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane.

-

Add 4-dimethylaminopyridine (0.1 eq) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.

-

Step 2: Vilsmeier-Haack Formylation

-

Materials: tert-butyl 5-methoxy-1H-indole-1-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (3.0 eq) to anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

-

Visualizations

The following diagrams illustrate the synthetic workflow and a key biological pathway associated with related indole derivatives.

Caption: General experimental workflow for the synthesis of the target compound.

Caption: Inhibition of tubulin polymerization by substituted indole derivatives.

References

Molecular weight and formula of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This document details its chemical properties, synthesis, and known biological relevance, offering valuable insights for professionals in the field.

Chemical Properties and Data

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a substituted indole derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various chemical reactions. The formyl group at the 3-position and the methoxy group at the 5-position of the indole ring are crucial for its reactivity and its role as a precursor in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.3 g/mol |

| CAS Number | 324756-80-1 |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate typically involves a multi-step process starting from a commercially available indole derivative. The general synthetic strategy includes the protection of the indole nitrogen, followed by formylation and methoxylation.

A plausible synthetic route is outlined below:

Step 1: Boc Protection of 5-Methoxyindole

This initial step involves the protection of the nitrogen atom of the indole ring to prevent unwanted side reactions in subsequent steps.

Experimental Protocol:

-

Dissolve 5-methoxyindole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove impurities.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Step 2: Formylation

The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C3 position of the indole ring.

Experimental Protocol:

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

-

Add the previously synthesized tert-butyl 5-methoxy-1H-indole-1-carboxylate to the Vilsmeier reagent at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is then quenched by pouring it into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel typically yields the pure tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Biological Relevance and Applications

Indole-based compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. While specific biological activities for tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of various therapeutic agents.

Derivatives of this compound are investigated for a range of biological activities, including but not limited to:

-

Anticancer Properties: The indole scaffold is a common feature in many anticancer agents.

-

Antimicrobial Activity: Indole derivatives have been explored for their potential to combat bacterial and fungal infections.

-

Enzyme Inhibition: This compound serves as a precursor for the synthesis of molecules that can act as inhibitors of various enzymes, such as cytochrome P450.[1]

The logical relationship for its application in drug discovery is illustrated below:

This technical guide serves as a foundational resource for researchers and professionals working with tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. The provided information on its chemical properties and synthetic methodologies is intended to support and facilitate further research and development in the pharmaceutical sciences.

References

The Discovery and Therapeutic Potential of Substituted Indole-3-Carboxaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, substituted indole-3-carboxaldehydes have emerged as a particularly versatile and promising class of compounds in the realm of drug discovery and development. Their discovery dates back to early investigations into the functionalization of the indole ring, with the Vilsmeier-Haack reaction being a cornerstone for their synthesis. This reaction allows for the direct formylation of the electron-rich C3 position of the indole ring, providing a convenient and efficient route to this important class of molecules.

Initially recognized as key intermediates in the synthesis of more complex indole alkaloids and other heterocyclic systems, the intrinsic biological activity of substituted indole-3-carboxaldehydes soon became a focus of intense research.[1] Scientists have since demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The aldehyde functional group at the 3-position, along with the potential for diverse substitutions on the indole ring, provides a rich platform for chemical modification, enabling the fine-tuning of their pharmacological properties. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted indole-3-carboxaldehydes, with a focus on their applications in oncology.

Data Presentation: Anticancer Activity of Substituted Indole-3-Carboxaldehydes

The following tables summarize the in vitro anticancer activity of various substituted indole-3-carboxaldehyde derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |

| 2 | 4-Chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] |

| 3 | Biphenyl-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 17.3 | [3] |

| 4 | 1-(2-(4-Nitrophenyl)-1H-indol-3-yl)ethan-1-one | HCT116 (Colon) | 11.99 | [4] |

| 5 | 1-(2-(4-Nitrophenyl)-1H-indol-3-yl)ethan-1-one | PC-3 (Prostate) | 14.43 | [4] |

| 6 | Indole-3-carboxaldehyde thiosemicarbazone (R=propyl) | Various | 0.9 (µg/mL) | [5] |

| 7 | Indole-3-carboxaldehyde thiosemicarbazone (R=4-nitrobenzyl) | Various | 1.9 (µg/mL) | [5] |

| 8 | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 (µg/mL) | [6] |

| 9 | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 (µg/mL) | [6] |

| 10 | 2-(1H-indol-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | HT-29 (Colon) | 0.96 | [7] |

| 11 | 2-(1H-indol-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | HeLa (Cervical) | 1.87 | [7] |

| 12 | 2-(1H-indol-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | MCF-7 (Breast) | 0.84 | [7] |

| 13 | N-(4-((4-hydroxybenzyl)amino)phenyl)-2-(1H-indol-3-yl)acetamide | HT-29 (Colon) | 2.61 | [7] |

| 14 | N-(4-((4-hydroxybenzyl)amino)phenyl)-2-(1H-indol-3-yl)acetamide | PC-3 (Prostate) | 0.39 | [7] |

| 15 | N-(4-((4-hydroxybenzyl)amino)phenyl)-2-(1H-indol-3-yl)acetamide | Jurkat (Leukemia) | 0.37 | [7] |

Experimental Protocols

Synthesis of Substituted Indole-3-Carboxaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.

Materials:

-

Substituted or unsubstituted indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF and cool it in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.

-

Reaction with Indole: Dissolve the substituted indole in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), or gently heat as required by the specific substrate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of an aqueous NaOH solution until the pH is basic (pH 8-9). This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Alternatively, if the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Substituted indole-3-carboxaldehyde derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well microtiter plates

Equipment:

-

Cell culture incubator (37 °C, 5% CO₂)

-

Laminar flow hood

-

Inverted microscope

-

Centrifuge

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules in vitro.

Materials:

-

Purified tubulin protein (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (dissolved in DMSO)

-

Positive controls: Paclitaxel (polymerization enhancer) and Nocodazole or Colchicine (polymerization inhibitor)

-

Black, opaque 96-well microplates

Equipment:

-

Fluorescence microplate reader with temperature control (37 °C) and appropriate filters for the fluorescent reporter.

-

Ice bucket

Procedure:

-

Preparation of Reagents: On ice, prepare a tubulin polymerization reaction mix containing tubulin (final concentration ~3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (e.g., 10% v/v), and the fluorescent reporter.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.

-

Assay Setup: Pre-warm the fluorescence plate reader to 37 °C.

-

Add a small volume (e.g., 10 µL) of the diluted test compounds or controls to the appropriate wells of the 96-well plate.

-

To initiate the polymerization, add the cold tubulin polymerization reaction mix (e.g., 90 µL) to each well.

-

Data Acquisition: Immediately place the plate in the pre-warmed plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time for each condition. The inhibition or enhancement of tubulin polymerization can be quantified by comparing the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax) of the test compounds to the vehicle control. The IC50 value for inhibition can be determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of substituted indole-3-carboxaldehydes.

NF-κB Signaling Pathway and Inhibition by Indole Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Synthesis of 5-Methoxyindole Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurohormone melatonin and various synthetic pharmaceuticals. Its electron-rich nature, further enhanced by the methoxy group at the 5-position, makes it a versatile building block for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for preparing 5-methoxyindole and its derivatives, presenting quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating the synthetic pathways with clear diagrams.

Core Synthetic Strategies

The construction of the 5-methoxyindole ring system can be achieved through various classical and modern synthetic methods. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the indole core, and the scalability of the reaction.

Fischer Indole Synthesis

One of the oldest and most widely used methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2][3][4] For the synthesis of 5-methoxyindole derivatives, a 4-methoxyphenylhydrazone is typically used as the starting material.

Reaction Pathway:

Caption: Fischer Indole Synthesis Pathway.

Experimental Protocol: Synthesis of Ethyl 7-methoxyindole-2-carboxylate (Normal Product) and Ethyl 6-chloroindole-2-carboxylate (Abnormal Product)[1]

An interesting peculiarity arises in the Fischer indole synthesis with 2-methoxyphenylhydrazones. The reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol yields both the expected ethyl 7-methoxyindole-2-carboxylate and an abnormal product, ethyl 6-chloroindole-2-carboxylate, where cyclization occurs on the methoxy-substituted side of the benzene ring.[1]

-

Reactants: Ethyl pyruvate 2-methoxyphenylhydrazone, Hydrochloric acid, Ethanol.

-

Procedure: A solution of ethyl pyruvate 2-methoxyphenylhydrazone in ethanol is treated with hydrochloric acid and heated.

-

Products: The reaction yields a mixture of ethyl 7-methoxyindole-2-carboxylate (normal product) and ethyl 6-chloroindole-2-carboxylate (abnormal product).[1]

| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl, EtOH | Heat | Ethyl 7-methoxyindole-2-carboxylate & Ethyl 6-chloroindole-2-carboxylate | Not specified | [1] |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[5][6][7][8] This two-step process involves the formation of an enamine, followed by a reductive cyclization.[6] This method is particularly advantageous as it avoids harsh acidic conditions and often provides high yields.[6]

Reaction Pathway:

Caption: Leimgruber-Batcho Indole Synthesis.

Experimental Protocol: The general procedure involves reacting an o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form the enamine intermediate. This intermediate is then subjected to reductive cyclization using various reducing agents such as Raney nickel and hydrogen, palladium on carbon, or stannous chloride to yield the corresponding indole.[6]

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| o-Nitrotoluenes | 1. DMFDMA, Pyrrolidine; 2. Reductant (e.g., Raney Ni, H₂) | Step 1: Heat; Step 2: Reduction | Indoles | High | [6] |

Synthesis from 5-Substituted Precursors

Direct modification of a pre-formed indole ring is a common strategy for accessing 5-methoxyindole derivatives.

A straightforward method involves the copper-catalyzed reaction of 5-bromoindole with sodium methoxide.[9][10]

Reaction Pathway:

Caption: Synthesis from 5-Bromoindole.

Experimental Protocol: Preparation of 5-Methoxyindole[10]

-

Reactants: 5-bromoindole, sodium methoxide in methanol, a catalyst system comprising a nitrogen-containing heterocycle (e.g., phenanthroline) and a monovalent copper complex (e.g., cuprous bromide).[9][10]

-

Procedure: 5-bromoindole and a methanol solution of sodium methoxide are mixed. The catalyst is added, and the mixture is heated at 80-120 °C for 5-10 hours with stirring. After cooling, the product is filtered, and the filtrate is concentrated. The residue is then purified by extraction and recrystallization.[9][10]

| Starting Material | Reagents | Catalyst | Temperature | Time | Conversion Rate | Reference |

| 5-Bromoindole | Sodium methoxide | Nitrogen-containing heterocycle + Monovalent copper complex | 80-120 °C | 5-10 h | >95% | [10] |

5-Methoxyindole can be obtained in high yield by the dehydrogenation of 5-methoxyindoline using a palladium catalyst.[11]

Experimental Protocol: Synthesis of 5-Methoxyindole[11]

-

Reactants: 5-methoxyindoline, palladized carbon.

-

Procedure: 5-methoxyindoline is refluxed in mesitylene in the presence of palladized carbon.

-

Yield: 90%[11]

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 5-Methoxyindoline | Palladized carbon | Refluxing mesitylene | 5-Methoxyindole | 90% | [11] |

Modern Palladium-Catalyzed Methods

Palladium catalysis has revolutionized indole synthesis, offering mild and efficient routes to a wide range of substituted indoles.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[12][13]

Reaction Pathway:

Caption: Larock Indole Synthesis.

The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[14]

Reaction Pathway:

References

- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a versatile synthetic intermediate playing a crucial role in the construction of complex heterocyclic scaffolds, particularly those of pharmaceutical interest. The presence of a reactive aldehyde at the C3 position, a methoxy group at C5, and a Boc-protected nitrogen atom allows for a wide range of selective chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, aimed at facilitating its use in organic synthesis and drug discovery programs.

The indole core is a privileged scaffold in medicinal chemistry, and functionalized indoles such as this one are key building blocks for a variety of biologically active molecules. The Boc protecting group offers the advantage of facile removal under acidic conditions, while the formyl group serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Key Synthetic Applications

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a valuable precursor for the synthesis of a variety of downstream products. Its reactivity is primarily centered around the aldehyde functionality, which can readily participate in reactions such as reductive amination, Knoevenagel condensation, and Wittig olefination. The indole ring itself can also undergo further functionalization.

Below are detailed protocols for some of these key transformations.

Experimental Protocols

Reductive Amination: Synthesis of N-Substituted 3-(aminomethyl)indoles

Reductive amination is a powerful method for the synthesis of amines from aldehydes. In this protocol, tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding N-substituted 3-(aminomethyl)indole derivative. These products are common motifs in pharmacologically active compounds.

Reaction Scheme:

Reductive Amination Workflow

Protocol:

A general procedure for the reductive amination of 3-formyl-indole derivatives involves the following steps:

-

To a stirred solution of the aldehyde (1.0 mmol) and the desired amine (1.0 mmol) in a suitable solvent such as ethanol (4 mL), a Lewis acid catalyst like tris(pentafluorophenyl)borane (1 mol%) can be added.

-

After a short period (e.g., 15 minutes), a reducing agent such as sodium borohydride (2.0 mmol) is added portion-wise at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Quantitative Data for a Related Reductive Amination:

While a specific yield for the title compound is not available in the searched literature, a similar procedure for the reductive amination of 3-formyl-indole-2-carboxylic acids with substituted anilines afforded the corresponding products in high yields.[1]

| Aldehyde Substrate | Amine | Reducing Agent | Catalyst | Solvent | Yield |

| 3-formyl-indole-2-carboxylic acid | Aniline | NaBH4 | B(C6F5)3 | Ethanol | 86% |

Knoevenagel Condensation: Synthesis of 3-(2-cyanovinyl)indoles

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. This reaction, when applied to tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, provides a route to substituted olefins which are valuable intermediates in organic synthesis.

Reaction Scheme:

Knoevenagel Condensation Workflow

Protocol:

A typical procedure for the Knoevenagel condensation of an aldehyde with malononitrile is as follows:

-

A solution of the aldehyde (1.0 equiv), malononitrile (1.0-1.2 equiv), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a suitable solvent (e.g., ethanol, benzene) is prepared.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data for a Related Knoevenagel Condensation:

Although a specific protocol for the title compound was not found, the Knoevenagel condensation of 4-acyl-2,6-di-tert-butylphenols with malononitrile has been reported.[2] This suggests that the formyl group of the indole derivative would be similarly reactive.

| Aldehyde/Ketone Substrate | Active Methylene Compound | Catalyst | Solvent | Yield |

| 4-acetyl-2,6-di-tert-butylphenol | Malononitrile | Ammonium acetate | Benzene | Poor |

Note: The yield for this related reaction was reported as poor, indicating that optimization of reaction conditions would be necessary for the title compound.

Synthesis of Thiosemicarbazones

The formyl group of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate can react with thiosemicarbazide and its derivatives to form thiosemicarbazones. These compounds are of interest in medicinal chemistry due to their potential biological activities.

Reaction Scheme:

Thiosemicarbazone Formation Workflow

Protocol:

The synthesis of indole-3-carboxaldehyde thiosemicarbazones can be achieved via a Schiff base reaction.

-

To a solution of the indole-3-carboxaldehyde (1 equiv) in ethanol, the appropriate thiosemicarbazide derivative (1 equiv) is added.

-

A catalytic amount of acetic acid is added to the mixture.

-

The reaction is stirred at room temperature, and the progress is monitored by TLC.

-

The resulting solid product is typically collected by filtration, washed with cold ethanol, and dried.

-

If necessary, the product can be further purified by recrystallization.

Quantitative Data for a Related Thiosemicarbazone Synthesis:

The synthesis of various indole-3-carboxaldehyde thiosemicarbazones has been reported with high yields.[3]

| Aldehyde Substrate | Thiosemicarbazide | Solvent | Yield |

| Indole-3-carboxaldehyde | Thiosemicarbazide | Ethanol | 67-82% |

Conclusion

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a valuable and versatile building block in organic synthesis. The protocols and data presented here, based on the reactivity of closely related compounds, provide a solid foundation for its application in the synthesis of complex molecules and in the development of new therapeutic agents. Researchers are encouraged to use these notes as a starting point and to optimize conditions for their specific synthetic targets.

References

- 1. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Versatile Building Block: Tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Bioactive Molecule Synthesis

Application Note

Introduction

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate and its precursor, 5-methoxy-1H-indole-3-carbaldehyde, are pivotal intermediates in the synthesis of a diverse array of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of a methoxy group at the 5-position and a formyl group at the 3-position provides two reactive handles for further molecular elaboration, making these compounds highly valuable starting materials for drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled reactions at other positions of the indole ring and can be readily removed under acidic conditions. This application note details the use of this building block in the synthesis of potent therapeutic agents, including Tryptophan 2,3-dioxygenase (TDO) inhibitors for cancer immunotherapy and other biologically active compounds.

Key Applications in Bioactive Molecule Synthesis

The versatility of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is demonstrated in its application as a precursor for various classes of therapeutic agents:

-

Tryptophan Dioxygenase (TDO) Inhibitors: TDO is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy. Overexpression of TDO in tumors leads to immune suppression. Indole derivatives synthesized from the title compound have shown potent and selective inhibition of TDO.

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The functional groups on the building block allow for the synthesis of compounds that can interact with various cancer-related targets.

-

Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Indole-based compounds have been investigated for their anti-inflammatory properties, and this building block serves as a key starting material for their synthesis.

-

Antibacterial Agents: The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Indole derivatives have shown promising activity against various bacterial strains.

-

Neuroprotective Agents: Due to the structural similarity of the indole core to neurotransmitters like serotonin, derivatives of this building block are explored for their potential in treating neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 5-methoxy-1H-indole-3-carbaldehyde, and its N-Boc protected form is provided in the table below.

| Property | 5-methoxy-1H-indole-3-carbaldehyde | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate |

| Molecular Formula | C₁₀H₉NO₂ | C₁₅H₁₇NO₄ |

| Molecular Weight | 175.18 g/mol | 275.30 g/mol |

| CAS Number | 10601-19-1 | 324756-80-1 |

| Appearance | Yellowish to reddish crystalline powder | Solid |

| Melting Point | 179-183 °C | Not available |

| Solubility | Soluble in organic solvents like THF, DMF | Soluble in organic solvents like THF, DCM |

Synthetic Workflow for a Bioactive TDO Inhibitor

The following diagram illustrates a general three-step synthetic workflow for the preparation of a bioactive Tryptophan 2,3-dioxygenase (TDO) inhibitor starting from 5-methoxy-1H-indole-3-carbaldehyde.

Caption: Synthetic workflow for a TDO inhibitor.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (N-Boc Protection)

This protocol describes the protection of the indole nitrogen of 5-methoxy-1H-indole-3-carbaldehyde using di-tert-butyl dicarbonate.

Materials:

-

5-methoxy-1H-indole-3-carbaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Expected Yield: 90-98%

Protocol 2: Synthesis of tert-Butyl 3-((E)-2-(pyridin-3-yl)vinyl)-5-methoxy-1H-indole-1-carboxylate (Knoevenagel Condensation)

This protocol details the Knoevenagel condensation of the N-Boc protected indole-3-carboxaldehyde with pyridin-3-ylacetic acid hydrochloride.

Materials:

-

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

-

Pyridin-3-ylacetic acid hydrochloride

-

Piperidine

-

Triethylamine

-

Dioxane

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve pyridin-3-ylacetic acid hydrochloride (1.5 eq) in dioxane.

-

Add triethylamine (3.8 eq) and stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (1.0 eq) and piperidine (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-